molecular formula C7H3I3O3 B1663327 3-Hydroxy-2,4,6-triiodobenzoic acid CAS No. 53279-72-4

3-Hydroxy-2,4,6-triiodobenzoic acid

Cat. No.: B1663327
CAS No.: 53279-72-4
M. Wt: 515.81 g/mol
InChI Key: GIAVHGFPMPSIFI-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,6-triiodobenzoic acid: is an organic compound with the molecular formula C7H3I3O3 and a molecular weight of 515.81 g/mol . It is characterized by the presence of three iodine atoms and a hydroxyl group attached to a benzoic acid core. This compound appears as a light yellow to brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,4,6-triiodobenzoic acid can be synthesized by reacting benzoic acid with iodine in the presence of sodium hydroxide . The reaction typically involves the following steps:

  • Dissolving benzoic acid in a suitable solvent.
  • Adding iodine and sodium hydroxide to the solution.
  • Heating the mixture to facilitate the reaction.
  • Isolating and purifying the product through crystallization or other separation techniques.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound likely follows similar principles as laboratory synthesis, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the iodine atoms.

    Oxidation Products: Compounds with oxidized hydroxyl groups, such as carboxylic acids.

    Reduction Products: Alcohols formed by reducing the hydroxyl group.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4,6-triiodobenzoic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2,4,6-triiodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three iodine atoms and a hydroxyl group makes it particularly useful in applications requiring high iodine content and reactivity .

Properties

IUPAC Name

3-hydroxy-2,4,6-triiodobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAVHGFPMPSIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201401
Record name 3-Hydroxy-2,4,6-triiodobenzoic acid
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Molecular Weight

515.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53279-72-4
Record name 3-Hydroxy-2,4,6-triiodobenzoic acid
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Record name 3-Hydroxy-2,4,6-triiodobenzoic acid
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Record name 3-Hydroxy-2,4,6-triiodobenzoic acid
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Record name 3-hydroxy-2,4,6-triiodobenzoic acid
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Record name 3-Hydroxy-2,4,6-triiodobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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